molecular formula C21H21BrN4O B12645455 Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-

Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-

Cat. No.: B12645455
M. Wt: 425.3 g/mol
InChI Key: CJRUAEPWPPDNAV-UHFFFAOYSA-N
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Description

Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is a complex organic compound that features a combination of bromophenyl, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a triazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and piperidine moieties may enhance the compound’s binding affinity and specificity . Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]- is unique due to its combination of bromophenyl, triazole, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H21BrN4O

Molecular Weight

425.3 g/mol

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-bromophenyl)triazol-1-yl]methanone

InChI

InChI=1S/C21H21BrN4O/c22-18-11-9-17(10-12-18)20-15-26(24-23-20)21(27)25-13-5-4-8-19(25)14-16-6-2-1-3-7-16/h1-3,6-7,9-12,15,19H,4-5,8,13-14H2

InChI Key

CJRUAEPWPPDNAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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